Ethyl fumarate

Übersicht

Beschreibung

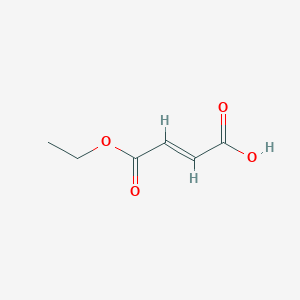

Ethyl fumarate, also known as fumaric acid monoethyl ester, is an organic compound with the chemical formula C6H8O4. It is an ester derived from fumaric acid, a naturally occurring organic acid found in various plants and fungi. This compound is a colorless liquid with a fruity odor and is used in various industrial and scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl fumarate can be synthesized through the esterification of fumaric acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction can be represented as follows:

Fumaric acid+Ethanol→Ethyl fumarate+Water

Industrial Production Methods: In industrial settings, this compound is produced through the catalytic isomerization of maleic acid or maleic anhydride in the presence of ethanol. The process involves heating maleic acid or its anhydride with ethanol in the presence of a catalyst, such as vanadyl pyrophosphate, to yield this compound.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl fumarate undergoes various chemical reactions, including:

Hydrolysis: this compound can be hydrolyzed back to fumaric acid and ethanol in the presence of a strong acid or base.

Addition Reactions: It can participate in addition reactions with nucleophiles, such as amines and alcohols, to form corresponding addition products.

Oxidation and Reduction: this compound can be oxidized to form fumaric acid or reduced to form succinic acid.

Common Reagents and Conditions:

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used.

Addition Reactions: Nucleophiles such as amines or alcohols under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride.

Major Products:

Hydrolysis: Fumaric acid and ethanol.

Addition Reactions: Corresponding addition products (e.g., amides, esters).

Oxidation: Fumaric acid.

Reduction: Succinic acid.

Wissenschaftliche Forschungsanwendungen

Ethyl fumarate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of psoriasis and multiple sclerosis.

Industry: Used in the production of polymers, resins, and as a flavoring agent in the food industry.

Wirkmechanismus

Ethyl fumarate is similar to other fumaric acid esters, such as dimthis compound and monothis compound. it has unique properties that distinguish it from these compounds:

Dimthis compound: Used primarily in the treatment of multiple sclerosis and psoriasis. It is more widely studied and has a well-established therapeutic profile.

Monothis compound: Similar to this compound but with different pharmacokinetic properties and therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

- Dimethyl fumarate

- Monothis compound

- Dithis compound

- Fumaric acid

This compound’s unique combination of chemical properties and potential therapeutic applications makes it a valuable compound in various fields of research and industry.

Biologische Aktivität

Ethyl fumarate, a derivative of fumaric acid, has garnered attention for its potential biological activities, particularly in the context of therapeutic applications. This article explores the compound's biological properties, mechanisms of action, and its implications in various medical conditions, supported by case studies and research findings.

Overview of this compound

This compound (EF) is an ester of fumaric acid, which is a key intermediate in the Krebs cycle. Its structure allows it to participate in various biochemical pathways, influencing cellular metabolism and signaling processes. The compound is often studied alongside its more well-known derivative, dimthis compound (DMF), which has established clinical applications.

1. Antioxidant Properties:

this compound exhibits significant antioxidant activity. It has been shown to stabilize the transcription factor Nrf2, which plays a crucial role in regulating the expression of antioxidant genes. This mechanism helps reduce oxidative stress in cells, potentially mitigating damage from reactive oxygen species (ROS) .

2. Anti-inflammatory Effects:

Research indicates that this compound can modulate inflammatory responses by inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This inhibition reduces the production of pro-inflammatory cytokines, contributing to its anti-inflammatory effects .

3. Modulation of Cellular Metabolism:

this compound influences cellular metabolism by promoting glycolysis while inhibiting mitochondrial respiration in various cell types. This metabolic shift can affect energy production and cellular function, particularly in endothelial cells .

Biological Activity in Clinical Contexts

This compound's biological activity has been explored primarily through studies on its analogs like DMF, which are used in clinical settings for conditions such as psoriasis and multiple sclerosis.

Case Study: Psoriasis Treatment

In clinical trials involving fumaric acid esters, including this compound, patients with moderate to severe plaque psoriasis demonstrated significant improvement in skin lesions and overall disease management. The studies highlighted the efficacy of these compounds in reducing inflammation and promoting skin healing .

Research Findings

- A comparative analysis showed that this compound and DMF share similar mechanisms in modulating immune responses and reducing inflammation in models of multiple sclerosis .

- In vitro studies revealed that this compound could inhibit the activation of microglia and astrocytes, leading to decreased neuroinflammation .

Data Tables

| Biological Activity | Mechanism | Clinical Relevance |

|---|---|---|

| Antioxidant | Nrf2 stabilization | Reduces oxidative stress |

| Anti-inflammatory | NF-κB inhibition | Mitigates inflammatory diseases |

| Metabolic modulation | Promotes glycolysis | Alters energy production |

Eigenschaften

CAS-Nummer |

2459-05-4 |

|---|---|

Molekularformel |

C6H7O4- |

Molekulargewicht |

143.12 g/mol |

IUPAC-Name |

(E)-4-ethoxy-4-oxobut-2-enoate |

InChI |

InChI=1S/C6H8O4/c1-2-10-6(9)4-3-5(7)8/h3-4H,2H2,1H3,(H,7,8)/p-1/b4-3+ |

InChI-Schlüssel |

XLYMOEINVGRTEX-ONEGZZNKSA-M |

SMILES |

CCOC(=O)C=CC(=O)O |

Isomerische SMILES |

CCOC(=O)/C=C/C(=O)[O-] |

Kanonische SMILES |

CCOC(=O)C=CC(=O)[O-] |

Aussehen |

White Solid |

melting_point |

68-70°C |

Key on ui other cas no. |

2459-05-4 |

Piktogramme |

Irritant |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Verwandte CAS-Nummern |

55141-86-1 (hydrochloride salt) 62008-21-3 (zinc salt) 62008-22-4 (calcium salt) 76260-93-0 (lithium salt) |

Synonyme |

calcium monoethylfumarate ethyl fumarate ethyl fumarate, 2 copper salt ethyl fumarate, 2 ferrium salt ethyl fumarate, calcium salt ethyl fumarate, lithium salt ethyl fumarate, maganeese salt ethyl fumarate, sodium salt ethyl fumarate, zinc salt ethylhydrogenfumarate fumaric acid monoethyl ester monoethyl fumarate zinc monoethylfumarate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.